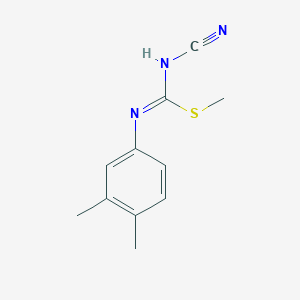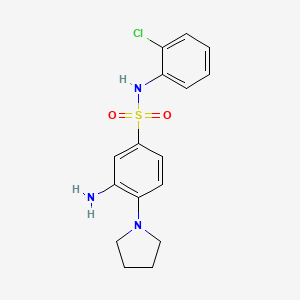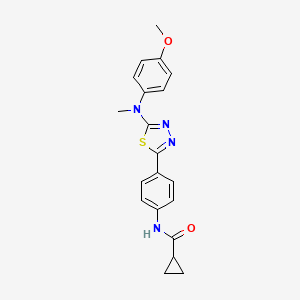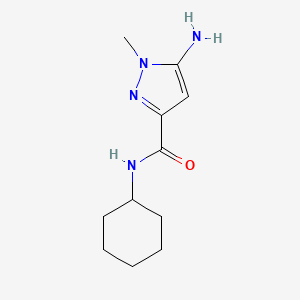
4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Polyimides
Synthesis of Polyimides from Flexible Diamines
Polyimides, created from the diamine α,α′-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene (BDAPD), demonstrate remarkable properties such as transparency, flexibility, high thermal stability, and excellent solubility in various solvents. These polyimides, with glass transition temperatures ranging from 241 to 270°C, are superior to Ultem 1000 in terms of thermal stability (Liaw, Liaw, & Yu, 2001).
Development of Soluble Polyamide-Imides
Polyamide-imides (PAIs) derived from α,α′-bis[3,5-dimethyl-4-(4-trimellitimidophenoxy)phenyl]-1,4-diisopropylbenzene (BDTPD) display exceptional solubility and thermal properties. These PAIs can be dissolved in various solvents, showing better solubility than their counterparts with hexafluoroisopropylidene linkages. The PAIs possess high glass transition temperatures and maintain stability at elevated temperatures (Liaw, Hsu, & Liaw, 2001).
Electropolymerization and Fluorescence Studies
Electropolymerization in FSO3H/Acetonitrile Solution
The study on electropolymerization of aniline with aminobenzenesulfonic acids in a fluorosulfonic acid/acetonitrile solution reveals significant insights into the electrochemical behavior and structural properties of the resulting polyaniline (PANI) copolymers. These copolymers are soluble in basic aqueous solutions and certain solvents, offering potential applications in various fields due to their distinct electrical conductivity and structural features (Şahin, Pekmez, & Yildiz, 2002).
Fluorescence Enhancement in Stilbene Derivatives
The study on 4-aminostilbene derivatives, including the effects of N-phenyl substitutions, uncovers significant changes in fluorescence properties. These alterations are attributed to a more planar ground-state geometry, leading to a red shift in absorption and fluorescence spectra. Such structural and photochemical modifications result in high fluorescence quantum yields at room temperature (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
Nucleophilic Displacement in Pyrimidinones
Research on the nucleophilic displacement of a methylsulfanyl group in pyrimidinones reveals the potential to achieve amino group introduction and carbon-carbon bond formation. This study highlights the versatility of the methylsulfanyl group in chemical transformations (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Synthesis of 4H-1,4-Benzothiazine Derivatives
The synthesis of 4H-1,4-benzothiazine derivatives showcases the utility of EWG-stabilized (2-isocyanophenylthio)methyl anions in forming novel compounds through ring closure. This method provides a pathway for the generation of 2,4-disubstituted derivatives, demonstrating the compound's versatility in chemical synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
Properties
IUPAC Name |
methyl N-cyano-N'-(3,4-dimethylphenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-5-10(6-9(8)2)14-11(15-3)13-7-12/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDFVCFNOXUOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(NC#N)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)

![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)


![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)


![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

